1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C5H6N4O3 and its molecular weight is 170.13 g/mol. The purity is usually 95%.
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Biological Activity
1-(Carbamoylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer properties. The following sections provide a detailed examination of its biological activity, supported by data tables and relevant case studies.
This compound possesses a unique structure that contributes to its biological activity. The presence of the triazole ring and carboxylic acid functionality enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 172.16 g/mol |
Purity | >95% |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. A study demonstrated its efficacy against Escherichia coli and Pseudomonas aeruginosa, highlighting its potential as a lead compound for developing new antibiotics .
Table 1: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The compound has been investigated for its antiviral properties as well. A study focused on the inhibition of the SOS response in bacteria, suggesting that derivatives of triazole compounds could modulate viral replication processes . This finding opens avenues for exploring its use in antiviral therapies.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in glioma cell lines by activating specific signaling pathways . This suggests that the compound may play a role in cancer treatment strategies.
Table 2: Anticancer Activity Against Glioma Cell Lines
Cell Line | IC50 (µM) |
---|---|
Rat Glioma (C6) | 15 |
Human Glioma (U87) | 10 |
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The triazole ring facilitates binding to enzymes and receptors involved in critical cellular processes. For instance, it has been shown to interfere with the function of LexA protein in bacterial cells, thereby disrupting their DNA repair mechanisms .
Case Study 1: Antimicrobial Efficacy in Clinical Isolates
A clinical study evaluated the effectiveness of this compound against clinical isolates of E. coli. The results indicated a promising antibacterial effect, leading to further investigations into its mechanism and potential formulations for therapeutic use.
Case Study 2: In Vivo Anticancer Studies
Another significant study involved administering the compound to animal models with induced gliomas. The results showed a marked reduction in tumor size and improved survival rates compared to control groups. These findings suggest the need for further exploration into dosage optimization and long-term effects .
Properties
IUPAC Name |
1-(2-amino-2-oxoethyl)triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O3/c6-4(10)2-9-1-3(5(11)12)7-8-9/h1H,2H2,(H2,6,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLXEYXLAVFYIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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